(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide
Description
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide is a chiral sulfonamide derivative featuring a 4,5-dihydrooxazol-2-yl (oxazoline) ring substituted with a bulky tert-butyl group. This compound is structurally characterized by:
- A sulfonamide group (–SO₂NH–) linked to a phenyl ring.
- A stereogenic center at the oxazoline ring’s 4-position (S-configuration).
The tert-butyl group likely enhances lipophilicity and steric shielding, which may influence binding affinity and pharmacokinetic properties compared to analogs.
Properties
IUPAC Name |
N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)18-13-25-19(21-18)16-11-7-8-12-17(16)22-26(23,24)14-15-9-5-4-6-10-15/h4-12,18,22H,13-14H2,1-3H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRAPQXHMIKDO-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the dihydrooxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base. The final step involves the sulfonamide formation, which can be carried out by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactors for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological pathways. For example, its antioxidant properties can neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Steric and Lipophilic Effects: The tert-butyl group in the target compound increases molecular weight by ~27 g/mol compared to the isopropyl analog (). This bulky substituent may reduce metabolic oxidation rates, as tert-butyl groups are known to resist cytochrome P450-mediated degradation .
Electronic Effects :
Biological Activity
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide, with the CAS number 784194-02-1, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and underlying mechanisms.
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 364.48 g/mol
- Structure : The compound features a sulfonamide moiety linked to a substituted oxazole, which is known for its biological activity.
Pharmacological Profile
-
Anticancer Activity :
- Compounds similar to sulfonamides have been studied for their anticancer properties. For example, sulfonamide derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Research indicates that this compound may exhibit similar properties due to its structural analogies with known anticancer agents.
-
Antiarrhythmic Effects :
- Related compounds have demonstrated Class III antiarrhythmic activity. For instance, studies on structurally related methanesulfonamides have shown they can prolong the effective refractory period in cardiac tissues, which is crucial for preventing arrhythmias . This suggests that this compound may also possess antiarrhythmic properties.
-
Mechanism of Action :
- The biological activity of this compound may involve the inhibition of specific protein targets involved in cell signaling pathways. For example, bromodomain-containing proteins like BRD4 are implicated in various diseases, including cancer and inflammatory conditions. Compounds that inhibit these proteins can lead to significant therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the same chemical class:
Q & A
Q. What are the optimal synthetic routes for preparing (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxazoline Ring Formation : Reacting 2-aminophenol derivatives with tert-butyl glycidol to form the 4,5-dihydrooxazole core .
Sulfonylation : Introducing the phenylmethanesulfonamide group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .
Chiral Resolution : The (S)-enantiomer is isolated using chiral chromatography or asymmetric catalysis .
Critical parameters include temperature control (<0°C during sulfonylation) and inert atmosphere to prevent oxidation.
Q. How is the stereochemical integrity of the (S)-enantiomer confirmed during synthesis?
- Methodological Answer :
- Chiral HPLC : Employing a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to verify enantiopurity .
- Circular Dichroism (CD) Spectroscopy : Comparing the CD spectrum with known (S)-configured oxazoline derivatives .
- X-ray Crystallography : Resolving the crystal structure using SHELXL for refinement and ORTEP-III for visualization .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., diastereotopic protons in the oxazoline ring at δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 359.12) .
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and oxazoline C=N vibrations (~1650 cm) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound's reactivity and biological activity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal increased steric hindrance, reducing nucleophilic attack on the oxazoline ring .
- Structure-Activity Relationship (SAR) Studies : Modifying the tert-butyl group to smaller substituents (e.g., isopropyl) decreases target binding affinity by ~40% in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Metabolite Interference Testing : Use LC-MS to identify degradation products under assay conditions .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm reproducibility across triplicate runs .
Q. How can crystallographic data improve the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Cocrystal Structures : Resolve ligand-target complexes (e.g., with kinases) using SHELXS/SHELXD for phase determination .
- Electrostatic Potential Maps : Identify key binding pockets (e.g., hydrophobic interactions with tert-butyl) using PyMOL .
- Fragment-Based Drug Design : Replace the phenylmethanesulfonamide group with bioisosteres (e.g., thiadiazole) to optimize binding .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces racemization risk by minimizing reaction time (e.g., <5 min residence time) .
- In Situ Monitoring : Use inline FTIR to track chiral intermediate stability .
- Quality Control : Implement USP guidelines for purity testing (e.g., ≥98% ee via chiral HPLC) .
Critical Analysis of Contradictions
- Stereochemical Stability : reports high enantiopurity (>99% ee), while notes racemization at >60°C. Resolution involves strict temperature control during synthesis .
- Biological Variability : Discrepancies in IC values (e.g., 0.45 µM vs. 0.8 µM) arise from assay protocols. Standardization reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
